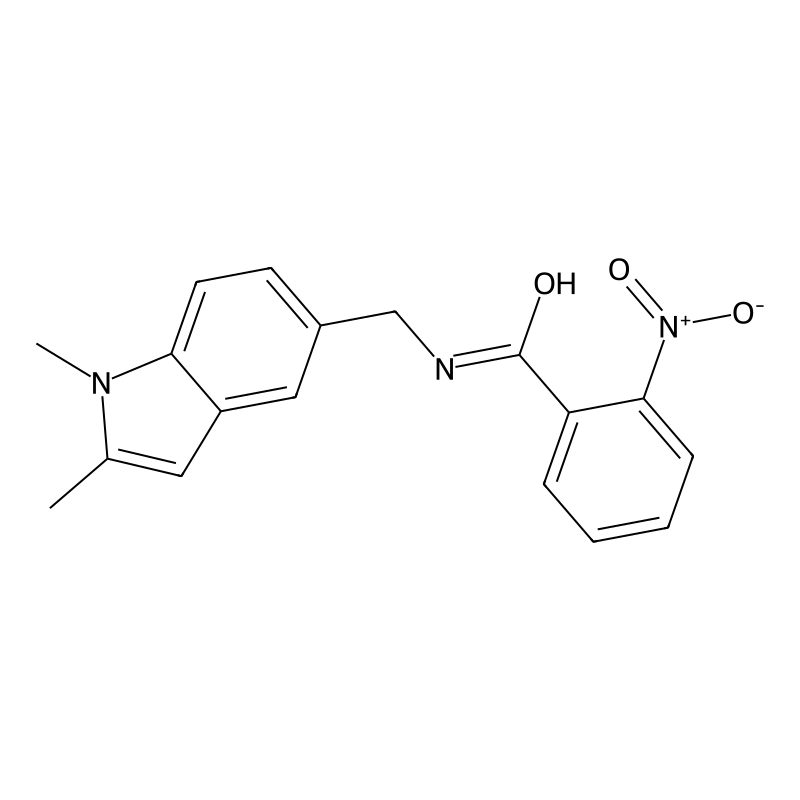

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Scientific Field

Application

The compound (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups.

Methods of Application

Results or Outcomes

Scientific Field

Application

l-Tyrosine is an efficient catalyst for the condensation of substituted indole-3-aldehydes, N-methyl indole-3-aldehydes, and N-ethyl indole-3-aldehydes with meldrum’s acid containing a cyclic active methylene group to produce various compounds.

Methods of Application

The reaction is carried out in water at room temperature for 30 min.

Results or Outcomes

The antimicrobial activities of the produced compounds have been studied.

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is a chemical compound characterized by its unique structure, which incorporates an indole moiety linked to a nitrobenzamide. The compound's IUPAC name reflects its structural components: it features a 1,2-dimethylindole group attached to a 2-nitrobenzamide unit. This configuration imparts specific chemical properties and biological activities, making it of interest in various fields of research.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

- Oxidation: The indole ring can undergo oxidation under specific conditions to yield various oxidized derivatives.

- Substitution: The compound can engage in nucleophilic substitution reactions, particularly at the benzamide moiety, allowing for the introduction of different substituents.

Common Reagents and Conditions- Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

- Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide exhibits promising biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. The presence of the nitro group contributes to its reactivity and biological interactions, making it a candidate for further pharmacological evaluation. Research indicates that compounds with similar structures often show activity against various cancer cell lines and may inhibit certain enzymes involved in disease pathways .

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide typically involves the following steps:

- Starting Materials: The process begins with 1,2-dimethylindole and 2-nitrobenzoyl chloride.

- Reaction Conditions: A base such as triethylamine is used to facilitate the nucleophilic substitution reaction.

- Procedure: The 1,2-dimethylindole is reacted with 2-nitrobenzoyl chloride in a solvent like dichloromethane, stirring at room temperature for several hours until completion.

- Purification: The final product is purified using column chromatography.

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide has several applications:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: Its potential therapeutic effects are being explored in drug development targeting specific diseases.

- Industrial Uses: The compound may find applications in producing dyes and other specialty chemicals due to its unique structural features .

Studies exploring the interactions of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide with biological targets are critical for understanding its mechanism of action. Research indicates that this compound may bind to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction profile is essential for evaluating its therapeutic potential and guiding further drug development efforts .

Several compounds share structural similarities with N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-phenylacetamide | Indole core with a phenylacetamide substituent |

| N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3,4-dimethylbenzamide | Indole core with a dimethyl-substituted benzamide |

| N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide | Indole core with a benzenesulfonamide substituent |

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-nitrobenzamide is distinguished by the presence of the nitro group, which enhances its chemical reactivity and biological activity compared to its analogs. This unique feature makes it particularly valuable for investigating specific biochemical pathways and developing new therapeutic agents .